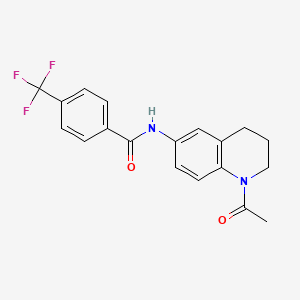

N-(1-acetyl-1,2,3,4-tetrahydroquinolin-6-yl)-4-(trifluoromethyl)benzamide

Description

N-(1-Acetyl-1,2,3,4-tetrahydroquinolin-6-yl)-4-(trifluoromethyl)benzamide is a benzamide derivative characterized by a 1-acetyl-tetrahydroquinoline moiety linked to a 4-(trifluoromethyl)benzoyl group. The acetyl group at the 1-position of the tetrahydroquinoline may influence pharmacokinetic properties, such as solubility and bioavailability, by modulating electronic and steric effects.

Properties

IUPAC Name |

N-(1-acetyl-3,4-dihydro-2H-quinolin-6-yl)-4-(trifluoromethyl)benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H17F3N2O2/c1-12(25)24-10-2-3-14-11-16(8-9-17(14)24)23-18(26)13-4-6-15(7-5-13)19(20,21)22/h4-9,11H,2-3,10H2,1H3,(H,23,26) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MCTDASSEHZBCRW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)N1CCCC2=C1C=CC(=C2)NC(=O)C3=CC=C(C=C3)C(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H17F3N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

362.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(1-acetyl-1,2,3,4-tetrahydroquinolin-6-yl)-4-(trifluoromethyl)benzamide is a synthetic compound that exhibits a unique molecular structure combining a tetrahydroquinoline moiety with a trifluoromethylbenzamide group. This compound has garnered interest in medicinal chemistry due to its potential biological activities, particularly in the fields of cancer therapy and anti-inflammatory treatments.

The precise mechanism of action for this compound remains to be fully elucidated. However, it is believed that the compound may interact with specific molecular targets involved in various biological processes. Potential mechanisms include:

- Enzyme Modulation : The compound may influence the activity of enzymes that play critical roles in metabolic pathways.

- Receptor Binding : It could bind to specific receptors, altering cellular signaling pathways.

- Induction of Apoptosis : Preliminary studies suggest that it may induce apoptosis in cancer cells through various cellular stress responses.

In Vitro and In Vivo Studies

Recent studies have highlighted the biological activities associated with this compound:

- Anticancer Activity : Research indicates that this compound exhibits significant cytotoxic effects against various cancer cell lines. For example, in vitro tests demonstrated a reduction in cell viability in breast and liver cancer cells when treated with this compound.

- Anti-inflammatory Properties : The compound has shown promise in reducing inflammation markers in cell cultures. This suggests potential applications in treating inflammatory diseases.

- Pharmacokinetics : Studies on the pharmacokinetic profile indicate favorable absorption and distribution characteristics, which are essential for therapeutic efficacy.

Comparative Analysis

To provide a clearer understanding of the biological activity of this compound relative to similar compounds, the following table summarizes key findings:

Case Study 1: Anticancer Efficacy

A recent study evaluated the anticancer efficacy of this compound against MDA-MB-231 breast cancer cells. The results indicated:

- IC50 Value : The IC50 was found to be significantly lower than that of standard chemotherapeutic agents.

- Mechanism : Flow cytometry analysis showed an increase in early apoptosis markers after treatment with this compound.

Case Study 2: Anti-inflammatory Effects

In another study focusing on inflammatory diseases:

- Model Used : A murine model of rheumatoid arthritis was employed.

- Results : Treatment with the compound resulted in decreased levels of pro-inflammatory cytokines (e.g., IL-6 and TNF-alpha), indicating its potential as an anti-inflammatory agent.

Comparison with Similar Compounds

Key Observations :

Substituent Effects: The 1-acetyl group in the target compound differentiates it from methyl-substituted analogues (e.g., compounds in ). Acetylation may reduce basicity compared to methyl, altering solubility and membrane permeability. The target compound lacks such linkers, suggesting a more rigid structure.

Functional Group Impact: The trifluoromethyl group is conserved across all compounds, underscoring its role in enhancing stability and lipophilicity. Heterocyclic additions (e.g., tetrazole in ) correlate with herbicidal activity, whereas tetrahydroquinoline-based structures may favor CNS or kinase-targeting applications .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.